molecular formula C15H9ClF3NO3 B1394878 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid CAS No. 896160-35-3

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

Cat. No. B1394878
M. Wt: 343.68 g/mol
InChI Key: LZOJLNTZKLHBJS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is a carboxylic acid building block . It may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is ClC6H3(CF3)CO2H . Its average mass is 224.564 Da and its monoisotopic mass is 223.985199 Da .


Physical And Chemical Properties Analysis

The melting point of 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid is between 93-96 °C . It’s considered non-combustible .

Scientific Research Applications

1. Precursor for Antituberculosis Drug Synthesis

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid has been identified as a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a new class of antituberculosis drug candidates. The molecular structures of related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, have been characterized to understand their role in drug synthesis (Richter et al., 2021).

2. Synthesis of Fused Pyrimidine Derivatives

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid has been used in the synthesis of fused pyrimidine derivatives. These derivatives show potential as anti-inflammatory, antiproliferative, and antimicrobial agents, indicating the compound's importance in the development of new pharmacological therapies (Vachala et al., 2011).

3. Role in Metabolism Studies

In metabolism studies, substituted benzoic acids, including those with structural similarities to 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, are analyzed to understand their excretion profiles and metabolic fate in organisms. These studies provide insights into the metabolic processing of similar compounds (Ghauri et al., 1992).

4. Development of Novel Fluorescence Probes

Derivatives of benzoic acids, akin to 2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid, have been utilized in the development of novel fluorescence probes. These probes can reliably detect reactive oxygen species and differentiate specific species, showcasing the compound's potential in advanced chemical and biological research (Setsukinai et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-5-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-12-5-4-10(7-11(12)14(22)23)20-13(21)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOJLNTZKLHBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694832
Record name 2-Chloro-5-[3-(trifluoromethyl)benzamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-(trifluoromethyl)benzamido)benzoic acid

CAS RN

896160-35-3
Record name 2-Chloro-5-[[3-(trifluoromethyl)benzoyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896160-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[3-(trifluoromethyl)benzamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5-amino-2-chlorobenzoic acid (1.74 g, 10.1 mmol) in anhydrous THF (60 mL), 3-(trifluoromethyl)benzoyl chloride (2.33 g, 11.2 mmol) was added slowly. The mixture was stirred at room temperature under argon for overnight. The solvent was removed under reduced pressure and re-crystallized from acetone/chloroform (v/v 1:1) to afford the title compound as a white solid (1.5 g, 43%).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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